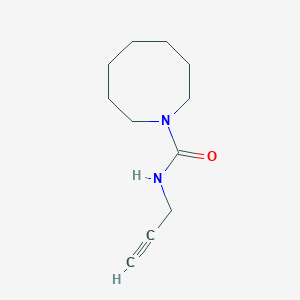
5-(4H-3,1-benzothiazin-2-ylsulfanylmethyl)-3-methyl-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4H-3,1-benzothiazin-2-ylsulfanylmethyl)-3-methyl-1,2-oxazole, also known as BTZ043, is a compound that has been extensively studied for its potential use in the treatment of tuberculosis. It belongs to a class of compounds known as benzothiazinones, which are known to have potent antibacterial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Mecanismo De Acción
5-(4H-3,1-benzothiazin-2-ylsulfanylmethyl)-3-methyl-1,2-oxazole works by inhibiting the enzyme DprE1, which is involved in the synthesis of the cell wall of Mycobacterium tuberculosis. By inhibiting this enzyme, 5-(4H-3,1-benzothiazin-2-ylsulfanylmethyl)-3-methyl-1,2-oxazole prevents the bacteria from building a strong and protective cell wall, making them more vulnerable to other antibiotics.
Biochemical and Physiological Effects:
5-(4H-3,1-benzothiazin-2-ylsulfanylmethyl)-3-methyl-1,2-oxazole has been shown to have a selective and potent inhibitory effect on the growth of Mycobacterium tuberculosis. It has also been shown to have low toxicity in mammalian cells, indicating that it may be a safe and effective treatment option for tuberculosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(4H-3,1-benzothiazin-2-ylsulfanylmethyl)-3-methyl-1,2-oxazole in lab experiments is its high potency against drug-resistant strains of Mycobacterium tuberculosis. However, one limitation is that it may not be effective against all strains of the bacteria, and further research is needed to determine its effectiveness against different strains.
Direcciones Futuras
There are several potential future directions for research on 5-(4H-3,1-benzothiazin-2-ylsulfanylmethyl)-3-methyl-1,2-oxazole. One area of interest is the development of new combination therapies that include 5-(4H-3,1-benzothiazin-2-ylsulfanylmethyl)-3-methyl-1,2-oxazole, as it has been shown to enhance the effectiveness of other antibiotics. Another area of interest is the development of new formulations of 5-(4H-3,1-benzothiazin-2-ylsulfanylmethyl)-3-methyl-1,2-oxazole that may be more effective in treating tuberculosis. Finally, further research is needed to determine the long-term safety and efficacy of 5-(4H-3,1-benzothiazin-2-ylsulfanylmethyl)-3-methyl-1,2-oxazole in clinical trials.
Métodos De Síntesis
The synthesis of 5-(4H-3,1-benzothiazin-2-ylsulfanylmethyl)-3-methyl-1,2-oxazole involves several steps, starting with the reaction of 2-aminobenzenethiol with ethyl chloroacetate to form the intermediate compound, 2-(2-ethoxycarbonylvinyl)benzenethiol. This intermediate is then reacted with 2-bromo-3-methyl-1,2-oxazole to yield the final product, 5-(4H-3,1-benzothiazin-2-ylsulfanylmethyl)-3-methyl-1,2-oxazole.
Aplicaciones Científicas De Investigación
5-(4H-3,1-benzothiazin-2-ylsulfanylmethyl)-3-methyl-1,2-oxazole has been extensively studied for its potential use in the treatment of tuberculosis. In vitro studies have shown that 5-(4H-3,1-benzothiazin-2-ylsulfanylmethyl)-3-methyl-1,2-oxazole is highly effective against drug-resistant strains of Mycobacterium tuberculosis, making it a promising candidate for the development of new tuberculosis treatments.
Propiedades
IUPAC Name |
5-(4H-3,1-benzothiazin-2-ylsulfanylmethyl)-3-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS2/c1-9-6-11(16-15-9)8-18-13-14-12-5-3-2-4-10(12)7-17-13/h2-6H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSWOBXXBRSSGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CSC2=NC3=CC=CC=C3CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4H-3,1-benzothiazin-2-ylsulfanylmethyl)-3-methyl-1,2-oxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N,5-trimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7516471.png)

![2-Methyl-1-[4-(2,4,5-trimethylfuran-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7516481.png)
![1,5-dimethyl-4-[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]pyrrole-2-carbonitrile](/img/structure/B7516489.png)
![3-benzyl-2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2-dihydroquinazolin-4-one](/img/structure/B7516495.png)


![3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide](/img/structure/B7516521.png)

![(1-Phenylpyrazol-4-yl)-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7516535.png)